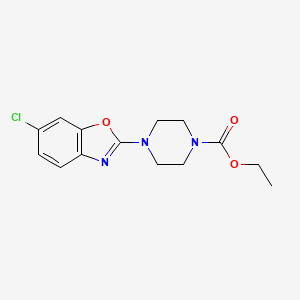
Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
準備方法
The synthesis of Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Chlorination: The benzoxazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Piperazine Introduction: The chlorinated benzoxazole is reacted with piperazine to introduce the piperazine moiety.
Esterification: Finally, the compound is esterified with ethyl chloroformate to form the ethyl ester derivative
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid
科学的研究の応用
Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and microorganisms.
Pharmaceutical Research: It serves as a scaffold for the synthesis of novel pharmaceutical agents with improved efficacy and reduced side effects.
Industrial Applications: The compound is used in the synthesis of other benzoxazole derivatives that have applications in materials science and agrochemicals
作用機序
The mechanism of action of Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial and fungal enzymes, disrupting their normal function and leading to cell death.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins in microorganisms, thereby inhibiting their growth and proliferation
類似化合物との比較
Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate can be compared with other benzoxazole derivatives such as:
Ethyl 4-(6-fluoro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity.
Ethyl 4-(6-methyl-1,3-benzoxazol-2-yl)piperazine-1-carboxylate: Contains a methyl group, which can affect its pharmacokinetic properties.
Ethyl 4-(6-nitro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate: The nitro group can enhance its antibacterial activity but may also increase toxicity .
This compound stands out due to its unique combination of a chloro group and piperazine moiety, which contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C14H16ClN3O3 |
|---|---|
分子量 |
309.75 g/mol |
IUPAC名 |
ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H16ClN3O3/c1-2-20-14(19)18-7-5-17(6-8-18)13-16-11-4-3-10(15)9-12(11)21-13/h3-4,9H,2,5-8H2,1H3 |
InChIキー |
JHBOXXBNCLLIQK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B15117948.png)
![2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117955.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B15117963.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide](/img/structure/B15117967.png)
![2-{8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}-N-methyl-N-phenylacetamide](/img/structure/B15117970.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide](/img/structure/B15117976.png)
![5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15117985.png)
![Methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B15117997.png)
![9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15118000.png)
![6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-7-methyl-7H-purine](/img/structure/B15118008.png)
![4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15118019.png)
![1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15118020.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine](/img/structure/B15118025.png)
![2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15118037.png)
